![molecular formula C22H23FN4O3 B2843709 4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775379-13-9](/img/structure/B2843709.png)
4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Stabilities and Conformational Analyses
A detailed investigation into the molecular stabilities and conformational analyses of benzimidazole derivatives, including compounds related to 4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, has shown significant insights into their anti-cancer properties. The study utilized density functional theory and molecular docking to examine the tautomeric properties and conformations, identifying the most stable states and the mechanism behind their potential anti-cancer activity. The findings highlighted the role of inter-molecular hydrogen bonds in enhancing the binding affinity of these compounds to the EGFR binding pocket, which is crucial for their anti-cancer effectiveness (Karayel, 2021).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives have revealed their antimicrobial potential. Through the creation of novel compounds and subsequent screening, some derivatives were found to exhibit good to moderate activities against various test microorganisms. This research expands the understanding of 1,2,4-triazole compounds' role in developing new antimicrobial agents, providing a foundation for further exploration in this area (Bektaş et al., 2007).
Antagonist Activity in Bicyclic Derivatives
Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has uncovered potent 5-HT2 antagonist activity. The study focused on compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, leading to the identification of derivatives with significant activity against the 5-HT2 receptor, suggesting potential applications in treating conditions related to this receptor's activity (Watanabe et al., 1992).
Anti-Alzheimer's Activity in Benzylated Derivatives
A series of N-benzylated derivatives, synthesized based on the lead compound donepezil, showed promising anti-Alzheimer's activity. The study's innovative approach to modifying the lead compound's structure resulted in derivatives that exhibited excellent anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, highlighting the potential of these compounds in Alzheimer's disease management (Gupta et al., 2020).
Mycobacterium tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel inhibitors against Mycobacterium tuberculosis GyrB. One compound, in particular, showed significant activity in various assays, demonstrating its potential as a promising agent for tuberculosis treatment. This research contributes to the ongoing efforts to combat tuberculosis by exploring new therapeutic targets and compounds (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is involved in the production of melanin through the hydroxylation of monophenols to o-diphenols . It plays a crucial role in skin pigmentation and melanoma prevention .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . The inhibition kinetics analyzed by Lineweaver–Burk plots revealed that compounds related to this one act as non-competitive inhibitors, while the most active inhibitor is a mixed-type inhibitor . This suggests that the compound may bind to an allosteric site on the enzyme, changing its conformation and reducing its activity .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the production of melanin . This can lead to a decrease in skin pigmentation and potentially prevent the development of melanoma .
Result of Action
The primary result of the compound’s action is the inhibition of melanin production due to the inhibition of tyrosinase . This could potentially lead to a decrease in skin pigmentation and a reduced risk of melanoma .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-4-2-3-17(13-19)21(28)26-11-9-16(10-12-26)20-24-25-22(29)27(20)14-15-5-7-18(23)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGZLVHJITNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)

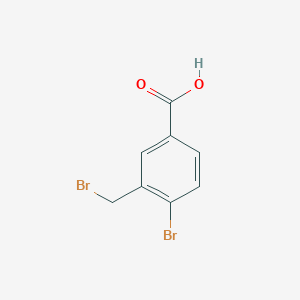
![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)

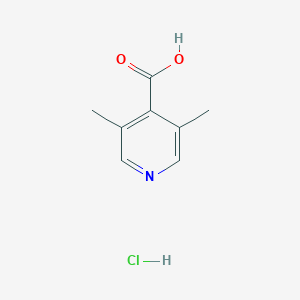
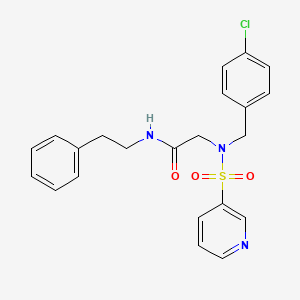
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)
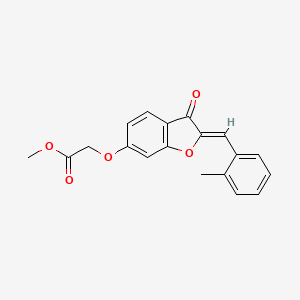
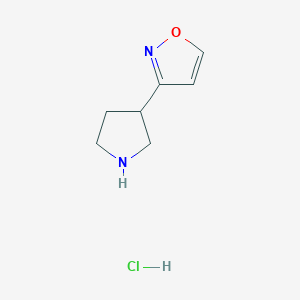
![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)
